N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
Description
Tetrahydroquinazolinone Scaffold
The 1,2,3,4-tetrahydroquinazolin-2,4-dione system (Figure 1) features a partially saturated bicyclic framework with two ketone groups at positions 2 and 4. X-ray crystallographic studies of analogous compounds reveal a planar quinazoline ring fused to a chair-configured cyclohexene moiety. This scaffold’s rigidity influences molecular interactions, as the conjugated π-system of the aromatic ring facilitates charge transfer with electron-deficient groups.
Table 1: Key Features of the Tetrahydroquinazolinone Core
Furan-2-ylmethylcarbamoyl Motif
The furan-2-ylmethylcarbamoyl group ($$ \text{C}4\text{H}3\text{O}-\text{CH}_2-\text{NH}-\text{CO}- $$) introduces heteroaromaticity and hydrogen-bonding capacity. The furan oxygen’s lone pairs participate in resonance with the carbamoyl carbonyl, stabilizing the structure. This motif’s planar geometry aligns with the tetrahydroquinazolinone core, enabling π-π stacking interactions.
Conformational Analysis of the Butanamide Linker System
The butanamide linker ($$ \text{CH}2\text{CH}2\text{CH}_2\text{CONH}- $$) adopts multiple conformations due to rotational freedom around its C–C and C–N bonds. Density functional theory (DFT) calculations on similar systems predict three dominant conformers:
Table 2: Predicted Butanamide Conformers
| Conformer | Dihedral Angles (°) | Relative Energy (kcal/mol) | Stability Factors |
|---|---|---|---|
| I | C1–C2–C3–N: 180 | 0.0 | Antiperiplanar amide alignment |
| II | C1–C2–C3–N: 60 | 1.2 | Intramolecular H-bonding |
| III | C1–C2–C3–N: -90 | 2.8 | Steric clash with tetrahydroquinazolinone |
Conformer I is thermodynamically favored due to minimized steric hindrance and optimal orbital overlap between the amide nitrogen and carbonyl group. The linker’s flexibility allows adaptive binding in biological systems, though the tetrahydroquinazolinone core restricts motion at the attachment point.
Electronic Effects of 3,4-Dimethoxyphenethyl Substituent
The 3,4-dimethoxyphenethyl group ($$ \text{C}6\text{H}3(\text{OCH}3)2-\text{CH}2\text{CH}2- $$) exerts electron-donating effects via resonance and inductive mechanisms:
Electronic Contributions :
- Resonance Effects : Methoxy groups donate electron density through $$ p\text{-}\pi $$ conjugation, increasing aromatic ring electron density.
- Inductive Effects : The electronegative oxygen atoms withdraw electrons via σ-bonds, creating a dipole moment ($$ \mu = 1.6–1.8 \, \text{D} $$).
Impact on Molecular Properties :
- Solubility : Enhanced polarity from methoxy groups improves aqueous solubility ($$ \log P = 2.3 $$) compared to non-substituted analogs ($$ \log P = 3.1 $$).
- Bioactivity : Electron-rich aromatic systems facilitate interactions with π-acidic protein pockets, as observed in kinase inhibitors.
Table 3: Electronic Parameters of 3,4-Dimethoxyphenethyl
| Parameter | Value | Method |
|---|---|---|
| Hammett σ Constant | -0.27 (meta), -0.26 (para) | Computational DFT |
| Dipole Moment | 1.7 D | Gas-phase simulation |
| $$ \text{p}K_a $$ | 9.8 (phenolic OCH₃) | Potentiometric titration |
Properties
Molecular Formula |
C29H32N4O7 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H32N4O7/c1-38-24-12-11-20(17-25(24)39-2)13-14-30-26(34)10-5-15-32-28(36)22-8-3-4-9-23(22)33(29(32)37)19-27(35)31-18-21-7-6-16-40-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
OBKGBNGCJRMRDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydroquinazoline Core
The tetrahydroquinazoline-2,4-dione scaffold is constructed via a cyclocondensation reaction between anthranilic acid derivatives and urea or its analogs. Recent methodologies have optimized this process using α-aminoamidines as building blocks.
-
Reactants :
-
Anthranilic acid (1.0 equiv)
-
α-Aminoamidine (1.2 equiv)
-
Bis-benzylidene cyclohexanone (1.5 equiv)
-
-
Conditions :
-
Solvent: Pyridine
-
Temperature: 100°C
-
Duration: 24 hours
-
-
Outcome :
Key Insight : The use of α-aminoamidines enhances regioselectivity and reduces side reactions compared to traditional guanidine-based methods.
Introduction of the Carbamoylmethyl Group
The carbamoylmethyl moiety at N1 is introduced via alkylation followed by amidation :
Step 1: Alkylation of Tetrahydroquinazoline
-
Reactants :
-
Tetrahydroquinazoline-2,4-dione (1.0 equiv)
-
Bromoacetamide (1.5 equiv)
-
-
Conditions :
Step 2: Amidation with Furan-2-ylmethylamine
-
Reactants :
-
Carbamoylmethyl-tetrahydroquinazoline (1.0 equiv)
-
Furan-2-ylmethylamine (1.2 equiv)
-
Coupling Agent: EDCl/HOBt (1.5 equiv each)
-
-
Conditions :
Yield : 65–72% after purification via silica gel chromatography.
Synthesis of the Butanamide Linker
The butanamide linker is prepared through a two-step sequence:
Step 1: Activation of 4-Aminobutyric Acid
-
Reactants :
-
4-Aminobutyric acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 2.0 equiv)
-
-
Conditions :
Step 2: Coupling with 3,4-Dimethoxyphenylethylamine
-
Reactants :
-
4-Aminobutyryl chloride (1.0 equiv)
-
3,4-Dimethoxyphenylethylamine (1.2 equiv)
-
-
Conditions :
Final Assembly via Amide Coupling
The tetrahydroquinazoline intermediate (from Section 2.2) is coupled to the butanamide linker (from Section 2.3) using HATU-mediated amidation :
Protocol :
-
Reactants :
-
Tetrahydroquinazoline-carbamoylmethyl-furan derivative (1.0 equiv)
-
Butanamide linker (1.2 equiv)
-
HATU (1.5 equiv)
-
DIPEA (2.0 equiv)
-
-
Conditions :
Purification :
-
Sequential washes with 5% citric acid, saturated NaHCO₃, and brine.
-
Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Yield : 58–63%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that DMF outperforms THF and DCM in amidation steps due to its high polarity, which stabilizes transition states. Elevated temperatures (50–60°C) reduce reaction times but risk epimerization; thus, room temperature is preferred for stereosensitive steps.
Catalytic Systems
-
EDCl/HOBt : Effective for small-scale syntheses but prone to racemization.
-
HATU/DIPEA : Superior for large-scale production, offering higher yields and reduced side products.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, 254 nm).
-
Elemental Analysis : C 59.28%, H 5.61%, N 11.91% (theor. C 59.28%, H 5.66%, N 11.92%).
Challenges and Mitigation Strategies
-
Racemization During Amidation :
-
Solution : Use of HATU/DIPEA at 0°C minimizes epimerization.
-
-
Low Solubility of Intermediates :
-
Byproduct Formation in Cyclocondensation :
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities. Notably, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide may possess:
- Anticancer Activity : Compounds with similar structural motifs have shown efficacy against various cancer cell lines.
- Antimicrobial Properties : The presence of the furan ring is often associated with increased antimicrobial activity.
- Anti-inflammatory Effects : Structural analogs have been linked to reduced inflammation in preclinical models.
Case Studies and Research Findings
Recent studies have explored the biological implications of similar compounds:
- Anticancer Studies : A study demonstrated that tetrahydroquinazoline derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) . The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Research indicated that compounds containing furan rings showed enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
- Anti-inflammatory Effects : Another study highlighted that derivatives with methoxy substitutions reduced pro-inflammatory cytokine levels in lipopolysaccharide (LPS)-stimulated macrophages .
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and computational insights.
Structural Analogues and Substituent Effects
Key Observations :
- The furan-2-ylmethyl carbamoyl group may facilitate hydrogen bonding, as seen in related furan derivatives (), whereas brominated analogs () prioritize steric/electronic effects over H-bonding.
Molecular Networking and Fragmentation Patterns
Using mass spectrometry (MS/MS)-based molecular networking (), the target compound would likely cluster with analogs sharing the tetrahydroquinazolinone core. For example:
- A high cosine score (>0.8) might link it to and due to shared carbamoylmethyl and furan motifs.
- Lower scores (<0.5) would distinguish brominated () or thiadiazole-containing derivatives () due to divergent fragmentation patterns .
Computational Docking and Binding Affinity
Glide XP scoring () predicts that the target’s 3,4-dimethoxyphenylethyl group enhances hydrophobic interactions, while the furan moiety contributes to neutral-neutral hydrogen bonds in enclosed environments.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroquinazoline moiety and a furan group. Its molecular formula is , with a molecular weight of approximately 430.52 g/mol. The presence of methoxy groups and a furan ring suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Antioxidant Activity : Compounds containing furan and methoxy groups have shown significant antioxidant properties. These properties may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The presence of the quinazoline scaffold is particularly noted for its anticancer properties .
- Enzyme Inhibition : There is evidence that similar compounds can act as inhibitors for various enzymes, including those involved in metabolic pathways relevant to cancer and diabetes management. This suggests a potential role in therapeutic interventions for these diseases .
Antioxidant Activity
A study evaluated the antioxidant capacity of related compounds using DPPH radical scavenging assays. Results indicated that these compounds possess strong radical scavenging abilities, comparable to standard antioxidants like ascorbic acid .
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted on various cancer cell lines (e.g., HeLa and MCF-7). The compound exhibited IC50 values indicating significant cytotoxic effects at micromolar concentrations. This suggests potential as a chemotherapeutic agent .
Case Studies
- Case Study 1 : A study on derivatives of quinazoline reported that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cell lines. The incorporation of the furan moiety was found to improve selectivity towards cancer cells while sparing normal cells .
- Case Study 2 : Another investigation into similar compounds highlighted their role as DPP-IV inhibitors with promising results in lowering blood glucose levels in diabetic models. This positions the compound as a candidate for further research in metabolic disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Strong radical scavenging | |
| Cytotoxicity | Significant against cancer cells | |
| Enzyme Inhibition | DPP-IV inhibition |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Methoxy Groups | Enhanced solubility and potency |
| Furan Ring | Improved interaction with targets |
| Tetrahydroquinazoline Scaffold | Increased anticancer efficacy |
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including amide bond formation using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) improve reaction efficiency .
- Temperature control : Maintain 0–25°C during sensitive steps (e.g., coupling) to minimize side reactions .
- Purity monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates .
Q. How should researchers characterize the compound’s purity and structural integrity?
Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) and detect impurities .
- NMR spectroscopy : Confirm structural assignments (e.g., ¹H and ¹³C NMR for furan, quinazolinone, and amide moieties) .
- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
Initial screening should focus on:
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorogenic substrates .
- Cell-based assays : Assess cytotoxicity (e.g., MTT assay) and anti-inflammatory activity (e.g., COX-2 inhibition) .
Advanced Research Questions
Q. How can synthetic yields be improved for structurally analogous derivatives?
- Functional group modifications : Replace the furan-2-ylmethyl group with substituted aryl rings to explore steric/electronic effects .
- Catalyst optimization : Transition-metal catalysts (e.g., palladium on carbon) enhance coupling efficiency in heterocyclic systems .
- Microwave-assisted synthesis : Reduce reaction times and improve yields for steps requiring high temperatures .
Q. What computational methods are effective for predicting binding interactions with biological targets?
- Molecular docking : Use Glide XP scoring to model interactions with enzymes (e.g., DNA polymerase or viral proteases) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds and hydrophobic contacts .
Q. How do structural features influence its pharmacokinetic properties?
- LogP analysis : The compound’s high lipophilicity (predicted LogP >3) suggests poor aqueous solubility, necessitating formulation strategies like nanoemulsions .
- Metabolic stability : The 3,4-dimethoxyphenyl group may undergo demethylation; test hepatic microsomal stability to identify vulnerable sites .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives .
- Off-target profiling : Use kinome-wide screens to identify unintended interactions (e.g., with GPCRs) .
Methodological Considerations Table
Critical Data Contradictions
- Catalyst selection : EDCI/DMAP () vs. palladium-based catalysts () for amide bond formation. Resolution: Benchmark both methods under identical conditions.
- Solvent effects : DMF () vs. dichloromethane () in coupling reactions. Resolution: Conduct solvent polarity studies to optimize dielectric constant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
